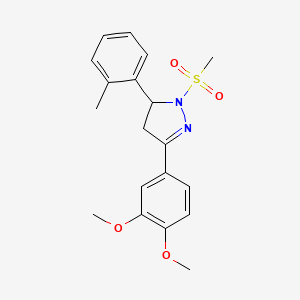
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including compounds similar to "3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole," reveals insights into tautomerism—a phenomenon where compounds with the same molecular formula can exist in multiple structural forms. These compounds' structures have been determined by X-ray crystallography, showcasing complex patterns of hydrogen bonding and crystallization behaviors. Such studies are crucial for understanding molecular interactions and designing compounds with specific physical and chemical properties (Cornago et al., 2009).
Drug Efficacy and Synthesis
Research on pyrazoles, including structurally related compounds, focuses on novel drug discovery due to their wide range of bioactivities. Studies on the synthesis of pyrazole derivatives and their biological properties, such as antioxidant, anti-cancer, and anti-inflammatory activities, highlight the potential of these compounds in medicinal chemistry. The interaction of these compounds with enzymes responsible for diseases has been explored through molecular docking studies, indicating their potential as future drugs (Thangarasu et al., 2019).
Antimicrobial Activities
Novel series of pyrazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are fundamental for developing new antimicrobial agents, with some derivatives showing activity exceeding that of reference drugs. This research is particularly relevant in the context of increasing resistance to existing antimicrobial compounds and the need for new therapeutic options (Alsaedi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Pyrazolines with specific substitutions have been synthesized and their inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase I and II studied. These enzymes are targets for the treatment of various conditions, including glaucoma, neurological disorders, and cancer. The novel compounds demonstrate significant inhibitory potencies, highlighting the therapeutic potential of pyrazoline derivatives in treating diseases through enzyme inhibition (Yamali et al., 2020).
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-7-5-6-8-15(13)17-12-16(20-21(17)26(4,22)23)14-9-10-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRZRMRCGMKIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B3016629.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)
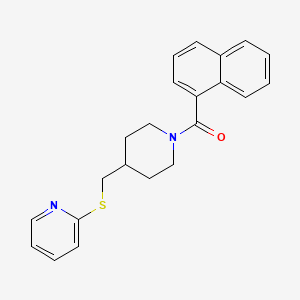
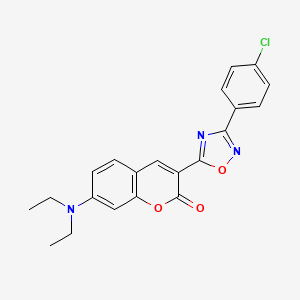
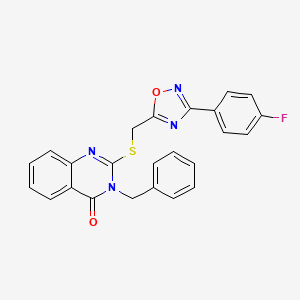



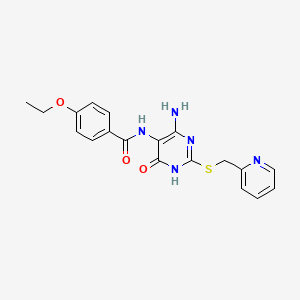
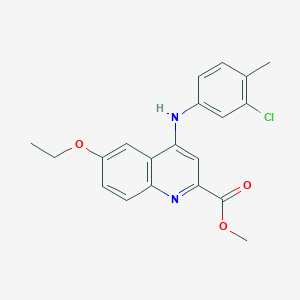

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
